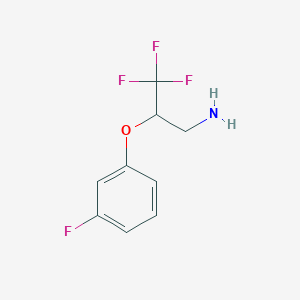
Tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a benzylcarbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 3-formyl-5-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Tert-butyl 3-carboxy-5-(trifluoromethyl)benzylcarbamate.
Reduction: Tert-butyl 3-hydroxymethyl-5-(trifluoromethyl)benzylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of compounds, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The formyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler analog without the formyl and trifluoromethyl groups.
3-formyl-5-(trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound.
Tert-butyl 3-bromo-5-(trifluoromethyl)benzylcarbamate: A structurally similar compound with a bromine atom instead of a formyl group.
Uniqueness: Tert-butyl 3-formyl-5-(trifluoromethyl)benzylcarbamate is unique due to the presence of both formyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the formyl group allows for covalent interactions with biological targets. This combination makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H16F3NO3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
tert-butyl N-[[3-formyl-5-(trifluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(20)18-7-9-4-10(8-19)6-11(5-9)14(15,16)17/h4-6,8H,7H2,1-3H3,(H,18,20) |
InChI Key |
VTUMATGUTVYYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


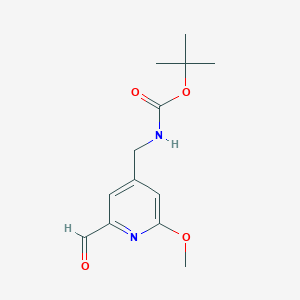
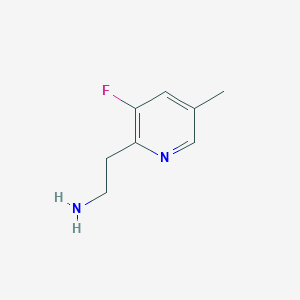
![(1R,4R,6R,7S,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14859489.png)
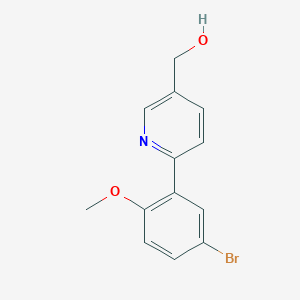

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14859496.png)
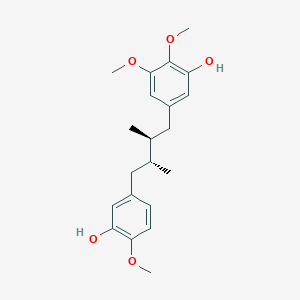
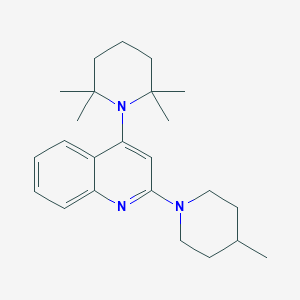
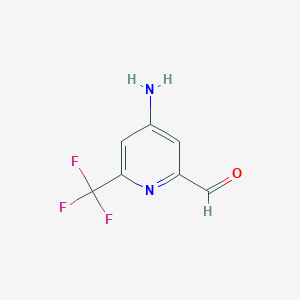
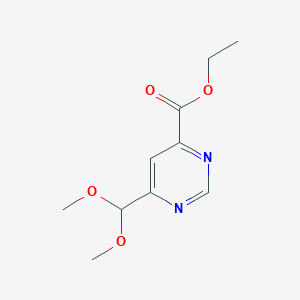
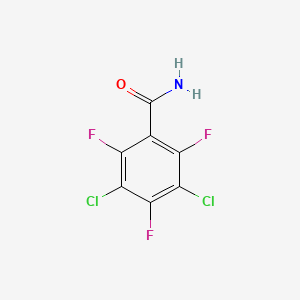
![ethyl (2R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B14859548.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14859552.png)
